(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol
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Overview
Description
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is a chiral cyclopentane derivative characterized by the presence of an amino group, a methylsulfanyl group, and three hydroxyl groups. This compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a suitably protected cyclopentane derivative.
Functional Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, while the methylsulfanyl group can be added through thiolation reactions.
Hydroxyl Group Addition: The hydroxyl groups are often introduced through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Stereochemical Control: Ensuring the correct stereochemistry is crucial, often achieved through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production may involve:
Large-Scale Synthesis: Utilizing batch reactors for controlled addition of reagents.
Purification: Techniques like crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Stereochemistry Studies: Used as a model compound to study stereochemical effects in reactions.
Catalysis: Investigated for its potential as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes due to its structural similarity to natural substrates.
Metabolic Pathways: Used in studies to understand metabolic pathways involving cyclopentane derivatives.
Medicine
Drug Development: Explored as a potential scaffold for developing new pharmaceuticals.
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry
Material Science:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2,3-triol: Lacks the amino and methylsulfanyl groups, making it less versatile in chemical reactions.
4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol: Similar but with different stereochemistry, affecting its reactivity and biological activity.
Cyclopentane derivatives with different substituents: Variations in substituents can lead to significant differences in chemical and biological properties.
Uniqueness
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and potential biological activities compared to other cyclopentane derivatives.
Properties
IUPAC Name |
(1R,2R,3R,4S,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-BSQWINAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652626 |
Source
|
Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134235-13-5 |
Source
|
Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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